N-(prop-2-yn-1-yl)cyclobutanamine

Vue d'ensemble

Description

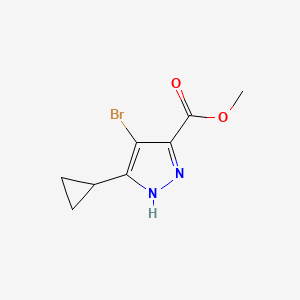

“N-(prop-2-yn-1-yl)cyclobutanamine” is a chemical compound with the molecular formula C7H11N . It has a molecular weight of 109.17 . The compound is typically stored at room temperature and is in liquid form .

Synthesis Analysis

The synthesis of compounds similar to “N-(prop-2-yn-1-yl)cyclobutanamine” has been reported in the literature. For instance, the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones .Molecular Structure Analysis

The InChI code for “N-(prop-2-yn-1-yl)cyclobutanamine” is 1S/C7H11N/c1-2-6-8-7-4-3-5-7/h1,7-8H,3-6H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This reaction is irrespective of the substituent nature at the triple bond .Physical And Chemical Properties Analysis

“N-(prop-2-yn-1-yl)cyclobutanamine” is a liquid at room temperature . It has a molecular weight of 109.17 .Applications De Recherche Scientifique

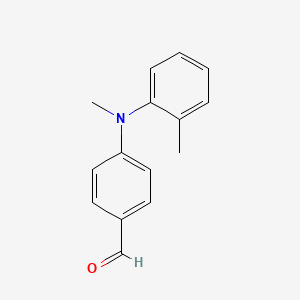

Synthesis of Heterocyclic Compounds : N-(prop-2-yn-1-yl)cyclobutanamine derivatives have been used in the synthesis of various heterocyclic compounds. For instance, Novikov et al. (2011) explored the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones. These compounds are significant due to their potential applications in pharmacology and materials science (Novikov, Danilkina, & Balova, 2011).

Catalyzed Cycloisomerizations : In another study, Couty et al. (2009) reported on the gold-catalyzed cycloisomerizations of 1,6-ene-ynamides using N-(prop-2-yn-1-yl)cyclobutanamine derivatives. This process leads to the formation of cyclobutanones and carbonyl compounds, which are valuable in organic synthesis (Couty, Meyer, & Cossy, 2009).

Formation of Cyclobutadiene Intermediates : Eisch et al. (1991) conducted a study on the formation of cyclobutadiene intermediates through the reaction of ynamines like diethyl(1-propynyl) amine and 1-alkynyl sulfones. These intermediates are crucial in organic synthesis, especially in the formation of complex molecular structures (Eisch, Hallenbeck, & Lucarelli, 1991).

Synthesis of Cyclobutane Hydrocarbons : Finkel’shtein et al. (2003) discussed the synthesis of cyclobutane hydrocarbons using processes like (2+2) π-cycloaddition and olefin metathesis. Cyclobutane compounds have applications in areas like energy storage and as propellants due to their unique structural properties (Finkel’shtein, Anufriev, Strel’chik, Chernykh, Gringolts, Portnykh, Americk, & Chelkis, 2003).

In Medicinal Chemistry : The use of cyclobutane rings in drug candidates has been increasing due to their unique properties like puckered structure and increased C−C π‐character. Van der Kolk et al. (2022) highlighted the contributions of cyclobutane rings in drug candidates, showing their importance in improving factors like metabolic stability and pharmacophore orientation (Van der Kolk, Janssen, Rutjes, & Blanco‐Ania, 2022).

Mécanisme D'action

Target of Action

N-(prop-2-yn-1-yl)cyclobutanamine is a complex compound that has been studied for its potential applications in various chemical reactions . .

Mode of Action

The compound has been involved in visible-light-induced oxidative formylation reactions . In these reactions, both the starting material and the product act as photosensitizers . This means that they absorb light and transfer energy to other molecules, facilitating the reaction . Specifically, singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Biochemical Pathways

The compound’s involvement in oxidative formylation reactions suggests that it may influence pathways related to oxidative stress and energy transfer .

Result of Action

The primary result of N-(prop-2-yn-1-yl)cyclobutanamine’s action in the context of chemical reactions is the formation of formamides under mild conditions . This suggests that the compound could potentially be used as a catalyst or reagent in organic synthesis .

Action Environment

The action of N-(prop-2-yn-1-yl)cyclobutanamine is influenced by environmental factors such as light and oxygen . The compound acts as a photosensitizer, meaning its activity is dependent on the presence of light . Additionally, the generation of reactive oxygen species during its reactions indicates that the presence and concentration of oxygen in the environment can also affect its action .

Safety and Hazards

The compound is associated with several hazard statements including H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Propriétés

IUPAC Name |

N-prop-2-ynylcyclobutanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-2-6-8-7-4-3-5-7/h1,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFQDWIZPNACNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid](/img/structure/B1427866.png)

![3-methyl-1-(6-methylpyridazin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1427867.png)

![2-Chloro-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B1427870.png)

![1-[(2-Nitrophenyl)sulfanyl]butan-2-one](/img/structure/B1427871.png)

![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B1427877.png)

![({1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidin-4-yl}methyl)amine](/img/structure/B1427884.png)